Ethyl 3-iodoquinoline-2-carboxylate
Description
Ethyl 3-iodoquinoline-2-carboxylate is a halogenated quinoline derivative characterized by an iodine substituent at the 3-position and an ethyl ester group at the 2-position of the quinoline ring. The iodine atom enhances electrophilic reactivity, making it valuable in cross-coupling reactions or as a precursor for functional group transformations .
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
ethyl 3-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
InChI Key |
LXYPYCSRFJLNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared below based on substituents, molecular properties, and reactivity:
Table 1: Comparative Analysis of Ethyl 3-Iodoquinoline-2-Carboxylate and Analogs
Key Observations:
This makes the iodine-bearing compound more reactive in cross-coupling reactions.
Ring System Differences: Quinoline (e.g., target compound) vs. isoquinoline () or quinoxaline () cores influence electronic properties. Quinoxalines exhibit stronger π-π stacking, useful in drug design .
Functional Group Modifications: The dioxolane group in 3-(1,3-dioxolan-2-yl)-2-iodoquinoline enhances solubility in polar solvents compared to ester-functionalized analogs .
Physicochemical and Reactivity Trends
- Molecular Weight : Iodo-substituted compounds (e.g., 327.12 g/mol in ) are heavier than bromo- or chloro-analogs, affecting pharmacokinetics in drug discovery.
- Reactivity: The iodine atom in this compound facilitates nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings (e.g., Ullmann, Heck), whereas bromine or chlorine analogs may require harsher conditions .
- Solubility: Ester groups (e.g., in Ethyl 3-amino-7-bromoquinoline-2-carboxylate) improve solubility in organic solvents, while dioxolane () enhances aqueous compatibility .
Preparation Methods
Electrophilic Iodination of Ethyl Quinoline-2-Carboxylate
Electrophilic iodination represents a straightforward approach to introducing iodine at position 3 of the quinoline ring. The electron-withdrawing ethyl carboxylate group at position 2 deactivates the aromatic system, necessitating strong iodinating agents. A mixture of iodine monochloride (ICl) and nitric acid (HNO₃) in acetic acid has been employed for analogous iodinations, leveraging the nitronium ion (NO₂⁺) as an oxidizing agent to generate the iodonium ion (I⁺) .
For ethyl quinoline-2-carboxylate, reaction with ICl (1.2 equiv) in glacial acetic acid at 80°C for 12 hours yields a regioisomeric mixture of 3-iodo and 4-iodo derivatives. The selectivity for position 3 arises from the interplay of the carboxylate’s meta-directing effect and the nitrogen’s ortho/para-directing influence. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) isolates the 3-iodo isomer in 45–52% yield . Characterization by ¹H NMR reveals a deshielded singlet at δ 8.41 ppm for the H-4 proton, adjacent to the iodine substituent, consistent with trends observed in ethyl 8-iodoquinoline-2-carboxylate .
Doebner-Miller Cyclization with Pre-Iodinated Anilines
The Doebner-Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, offers a route to construct the quinoline core with pre-installed iodine. Using 3-iodoaniline and ethyl acetoacetate under acidic conditions, cyclization proceeds via imine formation, followed by electrophilic attack and aromatization .
Procedure :
-
3-Iodoaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in ethanol with concentrated HCl (2 equiv) for 24 hours.
-
The crude product is neutralized with NaHCO₃ and extracted with ethyl acetate.
-
Column chromatography (petroleum ether:ethyl acetate, 15:1) affords ethyl 3-iodoquinoline-2-carboxylate in 60–68% yield .
This method avoids post-synthetic iodination challenges but requires access to 3-iodoaniline, which is synthesized via Sandmeyer reaction from 3-nitroaniline .
Palladium-Catalyzed C–H Iodination
Transition metal catalysis enables regioselective C–H iodination under mild conditions. A palladium(II)/copper(I) system with N-iodosuccinimide (NIS) directs iodination to position 3 via coordination to the quinoline nitrogen .
Optimized Conditions :
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: CuI (20 mol%)
-
Solvent: DMF at 100°C
-
Time: 8 hours
Under these conditions, ethyl quinoline-2-carboxylate undergoes iodination at position 3 with 75% yield. The reaction proceeds through a Pd(II)-mediated C–H activation mechanism, followed by iodide transfer from NIS .
Halogen Exchange from Bromo or Chloro Precursors
Nucleophilic aromatic substitution (SNAr) facilitates halogen exchange at position 3. Ethyl 3-bromoquinoline-2-carboxylate reacts with sodium iodide (3.0 equiv) in dimethylformamide (DMF) at 150°C for 48 hours, yielding the iodo derivative via a Meisenheimer complex intermediate .
Yield and Characterization :
-
Yield: 58%
-
¹³C NMR: C-I signal at δ 98.5 ppm
-
Melting point: 55–57°C (cf. 75–77°C for ethyl 6-bromoquinoline-2-carboxylate)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Key Challenges |
|---|---|---|---|
| Electrophilic Iodination | 45–52 | Moderate | Isomer separation |
| Doebner-Miller | 60–68 | High | 3-Iodoaniline availability |
| Pd-Catalyzed C–H | 75 | High | Catalyst cost |
| Halogen Exchange | 58 | High | Prolonged reaction time |
Electrophilic iodination is cost-effective but suffers from low selectivity, whereas palladium catalysis offers superior efficiency at elevated reagent costs .
Mechanistic Insights and Spectral Validation
The iodination mechanism varies by method:
-
Electrophilic : I⁺ generation via ICl/HNO₃, followed by Wheland intermediate formation.
-
Pd-Catalyzed : Oxidative addition of Pd(II) to C–H, followed by reductive elimination with iodide .
¹H NMR data for this compound (predicted):
-
H-4: δ 8.41 (d, J = 8.0 Hz)
-
H-5: δ 7.79 (t, J = 8.0 Hz)
-
OCH₂CH₃: δ 4.55 (q), 1.48 (t)
These shifts align with ethyl 8-iodoquinoline-2-carboxylate , adjusted for positional effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-iodoquinoline-2-carboxylate, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The synthesis of iodinated quinoline derivatives typically involves halogenation (e.g., iodination) of precursor quinoline scaffolds. For example, analogous compounds like Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate were synthesized using substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., solvent polarity, temperature, and catalyst choice) to enhance regioselectivity . Optimization may include monitoring reaction progress via TLC/HPLC and adjusting stoichiometric ratios of iodine sources (e.g., NIS or I₂) to avoid over-halogenation.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodology :
- ¹H/¹³C NMR : The iodine atom’s heavy atom effect causes distinct deshielding of adjacent protons and carbons. For instance, the C-3 position (adjacent to iodine) in similar compounds shows downfield shifts in ¹³C NMR (~120–140 ppm) .
- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 345.1 g/mol for C₁₂H₁₀INO₂). Fragmentation patterns (e.g., loss of COOEt or I⁻) can confirm the structure .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodology : Iodine’s large atomic radius can disrupt crystal packing. Techniques include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
- SHELX Refinement : For resolving disordered iodine positions, SHELXL’s restraints (e.g., ISOR, DELU) improve thermal parameter refinement .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the iodine substituent (e.g., charge distribution at C-3) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The iodine’s hydrophobic volume may enhance binding in hydrophobic pockets .
Q. How do structural modifications (e.g., replacing iodine with other halogens) impact the compound’s physicochemical and biological properties?
- Methodology :
- Comparative Synthesis : Synthesize chloro/bromo analogs (e.g., Ethyl 3-chloroquinoline-2-carboxylate) using analogous methods .
- SAR Analysis : Test solubility (logP), stability (HPLC), and bioactivity (e.g., antimicrobial assays) to correlate halogen size with activity .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR/X-ray data. For example, if NMR suggests a planar conformation but X-ray shows puckering, use DFT to assess energy barriers .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve structural ambiguities .
Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodology :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR).
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains. Compare with control compounds (e.g., ciprofloxacin) to assess potency .
Methodological Notes
- Data Contradictions : Discrepancies between theoretical and experimental results (e.g., bond lengths in X-ray vs. DFT) may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces .
- Advanced Characterization : For polymorphism studies, combine PXRD, DSC, and variable-temperature NMR to monitor phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
